3-Ethoxy-4-methylphenethyl alcohol

Descripción

BenchChem offers high-quality 3-Ethoxy-4-methylphenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-methylphenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

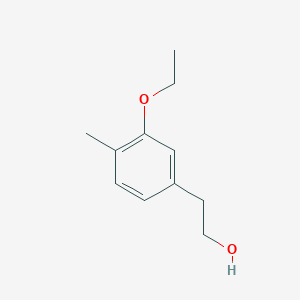

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-ethoxy-4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-13-11-8-10(6-7-12)5-4-9(11)2/h4-5,8,12H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMHALUJEIXKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 3-Ethoxy-4-methylphenethyl Alcohol: Properties, Synthesis, and Applications

Executive Summary

3-Ethoxy-4-methylphenethyl alcohol (CAS: 1379239-10-7) is a highly specialized aromatic building block utilized extensively in advanced organic synthesis and pharmaceutical drug development. Characterized by a di-substituted phenyl ring and a two-carbon primary alcohol chain, this compound serves as a critical precursor for synthesizing bioisosteric analogs of established therapeutics, particularly Phosphodiesterase 4 (PDE4) inhibitors.

This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, field-proven synthetic methodologies, self-validating experimental protocols, and downstream applications in medicinal chemistry.

Core Chemical Identity & Physicochemical Profiling

The structural uniqueness of 3-ethoxy-4-methylphenethyl alcohol lies in its specific substitution pattern. The meta-ethoxy group provides a hydrogen-bond acceptor site and increases lipophilicity, while the para-methyl group serves as a metabolic shield. In drug design, replacing a metabolically labile methoxy group with a stable methyl group at the para position effectively blocks oxidative O-demethylation by cytochrome P450 enzymes, thereby extending the pharmacokinetic half-life of downstream Active Pharmaceutical Ingredients (APIs).

Quantitative Data Summary

The following table summarizes the core chemical identifiers and physicochemical properties of the compound, synthesized from 1[1].

| Property | Value |

| Chemical Name | 2-(3-Ethoxy-4-methylphenyl)ethan-1-ol |

| CAS Registry Number | 1379239-10-7 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.247 g/mol |

| SMILES String | CCOc1cc(CCO)ccc1C |

| InChIKey | BUMHALUJEIXKMQ-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow viscous liquid |

| Solubility Profile | Miscible in DCM, THF, Et₂O, MeOH; slightly soluble in H₂O |

Synthetic Methodologies: Strategic Retrosynthetic Approaches

The synthesis of phenethyl alcohols typically relies on either the reduction of a corresponding phenylacetic acid or the two-carbon homologation of an aryl halide. For 3-ethoxy-4-methylphenethyl alcohol, both routes offer distinct advantages depending on starting material availability.

-

Route A: Chemoselective Reduction of Phenylacetic Acid Utilizing Borane-Tetrahydrofuran (BH₃·THF) allows for the rapid, room-temperature reduction of 3-ethoxy-4-methylphenylacetic acid. Borane is highly chemoselective for carboxylic acids over ethers and aromatics, preventing any cleavage of the meta-ethoxy group[2].

-

Route B: Grignard Homologation Starting from 1-bromo-3-ethoxy-4-methylbenzene, the formation of a Grignard reagent followed by an electrophilic quench with ethylene oxide provides a direct, scalable pathway to the primary alcohol[3].

Synthetic pathways for 3-Ethoxy-4-methylphenethyl alcohol via reduction and Grignard homologation.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is imperative to design protocols that are not only reproducible but structurally self-validating. The following workflows detail the exact causality behind each reagent choice and operational condition.

Protocol A: Borane-Mediated Reduction of Phenylacetic Acid

This protocol leverages the2 to yield high-purity alcohol without over-reduction[2].

-

Preparation: Dissolve 3-ethoxy-4-methylphenylacetic acid (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Reagent Addition: Dropwise add BH₃·THF (1 M in THF, 1.5 eq) over 30 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material spot disappears.

-

Quenching (Critical Step): Cool the mixture back to 0 °C and slowly add anhydrous methanol (5.0 eq). Stir for 1 hour.

-

Isolation: Concentrate the mixture in vacuo, redissolve in dichloromethane, wash with 1M HCl, then brine. Dry over Na₂SO₄ and evaporate to yield the pure alcohol.

Causality of Experimental Design: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it poses risks of over-reactivity and requires harsh aqueous workups that trap products in aluminum emulsions. Borane-THF is selected for its exceptional chemoselectivity. The critical self-validating step is the methanol quench : borane reductions yield stable borate esters [B(OR)₃]. The addition of methanol transesterifies the complex, releasing the free phenethyl alcohol and generating trimethyl borate—a highly volatile byproduct (bp 68 °C) that is easily removed in vacuo, ensuring high purity without complex extraction.

Protocol B: Grignard Homologation via Ethylene Oxide

This method is ideal for large-scale 3[3].

-

Grignard Formation: Add magnesium turnings (1.1 eq) and a catalytic crystal of iodine to anhydrous THF. Slowly drop in 1-bromo-3-ethoxy-4-methylbenzene (1.0 eq) to maintain a gentle reflux. Stir until Mg is consumed.

-

Cooling: Drastically cool the Grignard reagent to -20 °C using a dry ice/ethylene glycol bath.

-

Homologation: Introduce a solution of ethylene oxide (1.2 eq) in cold THF dropwise.

-

Workup: Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry, and concentrate.

Causality of Experimental Design: The formation of the Grignard reagent is highly exothermic. Maintaining the reaction at reflux ensures complete insertion of magnesium into the C-Br bond. Subsequently, the reaction must be drastically cooled to -20 °C prior to the introduction of ethylene oxide. Ethylene oxide is highly reactive and volatile (bp 10.7 °C); low temperatures prevent its premature evaporation and suppress uncontrolled, exothermic ring-opening polymerization, ensuring a clean 2-carbon homologation to the primary alcohol.

Downstream Applications in Drug Development

3-Ethoxy-4-methylphenethyl alcohol serves as a critical bioisosteric building block in the synthesis of 4[4]. In standard PDE4 inhibitors like Apremilast, the core features a 3-ethoxy-4-methoxyphenyl moiety. By utilizing our target compound, medicinal chemists can synthesize the 4-methyl analog, which provides superior metabolic stability.

To utilize this building block, the primary alcohol is first activated into a leaving group (e.g., a mesylate). This intermediate undergoes nucleophilic substitution with sodium methanethiolate to form a sulfide, which is subsequently oxidized to a sulfone and aminated to yield the critical β-aminosulfone pharmacophore required for isoindoline-based PDE4 inhibitors[5].

Downstream derivatization of the alcohol into aldehydes and PDE4 inhibitor precursors.

Analytical Characterization

To verify the successful synthesis of 3-ethoxy-4-methylphenethyl alcohol, High-Performance Liquid Chromatography (HPLC) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is utilized.

Expected ¹H NMR (400 MHz, CDCl₃) Signatures:

-

δ 1.42 (t, 3H): Methyl protons of the ethoxy group.

-

δ 2.20 (s, 3H): Aromatic para-methyl group (diagnostic shift confirming the methyl substitution over a methoxy group, which would appear further downfield near ~3.8 ppm).

-

δ 2.81 (t, 2H): Benzylic methylene protons (Ar-CH₂-).

-

δ 3.85 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ 4.05 (q, 2H): Methylene protons of the ethoxy group (-O-CH₂-).

-

δ 6.65 - 7.10 (m, 3H): Aromatic protons exhibiting standard meta/ortho coupling patterns.

References

- Molport Chemical Database. "2-(3-ethoxy-4-methylphenyl)ethan-1-ol | CAS 1379239-10-7 Properties." Molport.

- Google Patents (WO2016202806A1). "A novel synthetic pathway towards apremilast." World Intellectual Property Organization.

- Google Patents (WO2015181249A1). "PROCESSES FOR THE PREPARATION OF β-AMINOSULFONE COMPOUNDS." World Intellectual Property Organization.

- ACS Publications. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis." Organic Letters.

- Sciencemadness Wiki. "Phenethyl alcohol - Preparation and Properties." Sciencemadness.

Sources

- 1. 2-(3-ethoxy-4-methylphenyl)ethan-1-ol | 1379239-10-7 | Buy Now [molport.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 4. WO2016202806A1 - A novel synthetic pathway towards apremilast - Google Patents [patents.google.com]

- 5. WO2015181249A1 - PROCESSES FOR THE PREPARATION OF β-AMINOSULFONE COMPOUNDS - Google Patents [patents.google.com]

Synthesis of 3-Ethoxy-4-methylphenethyl Alcohol: A Technical Whitepaper

Executive Summary

The rational design and synthesis of substituted phenethyl alcohols are foundational to the development of active pharmaceutical ingredients (APIs), flavoring agents, and advanced materials. 3-Ethoxy-4-methylphenethyl alcohol (CAS: 1379239-10-7) presents a unique structural motif, featuring an electron-donating ethoxy group and a sterically directing methyl group on the aromatic ring.

This whitepaper outlines a highly reliable, three-step homologation-reduction sequence starting from the commercially available precursor, 3-Ethoxy-4-methylbenzaldehyde. Designed for process chemists and drug development professionals, this guide emphasizes mechanistic causality, self-validating experimental protocols, and high-yielding transformations.

Retrosynthetic Strategy & Mechanistic Rationale

To achieve the one-carbon extension required to convert a benzaldehyde into a phenethyl alcohol, the classical Wittig homologation is employed. This approach is preferred over alternative Grignard/epoxide ring-opening strategies due to the superior chemoselectivity and milder conditions it affords.

-

Homologation: The sequence initiates with the reaction of 3-ethoxy-4-methylbenzaldehyde with the ylide generated from (methoxymethyl)triphenylphosphonium chloride (MMTPCl)[1]. This yields an intermediate enol ether.

-

Hydrolysis: The enol ether is subsequently hydrolyzed under mildly acidic conditions to reveal the one-carbon extended phenylacetaldehyde.

-

Reduction: Finally, the aldehyde is selectively reduced to the primary alcohol using sodium borohydride (NaBH₄)[2].

Fig 1: Three-step synthetic workflow for 3-Ethoxy-4-methylphenethyl alcohol.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are integrated to ensure reaction completion before proceeding to the next step.

Step 1: Wittig Homologation to Enol Ether

Causality & Design: Potassium tert-butoxide (t-BuOK) is utilized as the base to deprotonate MMTPCl, generating the active phosphorus ylide[3]. Tetrahydrofuran (THF) is chosen as the solvent for its excellent solvation properties at low temperatures, which is critical for controlling the exothermic ylide formation.

Protocol:

-

Flame-dry a 500 mL round-bottom flask purged with inert gas (N₂ or Ar).

-

Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv, 41.1 mmol) in anhydrous THF (150 mL) and cool the mixture to 0 °C using an ice bath.

-

Add Potassium tert-butoxide (1.0 M in THF, 1.3 equiv, 44.5 mmol) dropwise over 15 minutes. The suspension will turn a deep red/orange, indicating ylide formation[3]. Stir for 30 minutes at 0 °C.

-

Dissolve 3-Ethoxy-4-methylbenzaldehyde (1.0 equiv, 34.2 mmol) in anhydrous THF (30 mL) and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature (25 °C) and stir for 3 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Pass the crude residue through a short silica gel plug (Hexanes/EtOAc 9:1) to remove triphenylphosphine oxide. The resulting enol ether (mixture of E/Z isomers) is used directly in the next step.

Step 2: Acid-Catalyzed Hydrolysis to Phenylacetaldehyde

Causality & Design: The enol ether is highly susceptible to electrophilic attack by protons. Mild aqueous hydrochloric acid (2M HCl) in a biphasic THF/water system ensures rapid protonation of the double bond, followed by water attack and elimination of methanol to yield the aldehyde.

Protocol:

-

Dissolve the crude enol ether from Step 1 in THF (100 mL).

-

Add 2M aqueous HCl (50 mL) and stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the less polar enol ether spots and the appearance of a UV-active spot that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH) confirms aldehyde formation.

-

Workup: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH ~7. Extract with Dichloromethane (DCM) (3 × 50 mL).

-

Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield crude 3-ethoxy-4-methylphenylacetaldehyde.

Step 3: Carbonyl Reduction to Phenethyl Alcohol

Causality & Design: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) due to its superior safety profile, ease of handling, and perfect chemoselectivity for aldehydes in the presence of other aromatic functionalities[2]. Methanol serves as both the solvent and a protic source to facilitate the reduction mechanism.

Protocol:

-

Dissolve the crude 3-ethoxy-4-methylphenylacetaldehyde (approx. 30 mmol) in Methanol (100 mL) and cool to 0 °C.

-

Add Sodium borohydride (NaBH₄) (1.2 equiv, 36 mmol) portionwise over 20 minutes to control the evolution of hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Workup: Quench the remaining hydride by slowly adding water (20 mL) followed by acetone (5 mL). Remove the bulk of the methanol under reduced pressure.

-

Dilute the aqueous residue with Ethyl Acetate (100 mL) and wash with 1M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford pure 3-Ethoxy-4-methylphenethyl alcohol as a colorless to pale yellow oil.

Quantitative Data & Reaction Parameters

The following table summarizes the critical stoichiometric and thermodynamic parameters required to achieve optimal yields across the synthetic sequence.

| Step | Transformation | Primary Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Wittig Homologation | MMTPCl, t-BuOK, THF | 1.2, 1.3 | 0 → 25 | 3.0 | 80 - 85 |

| 2 | Enol Ether Hydrolysis | 2M HCl, THF | Excess | 25 | 4.0 | 90 - 95 |

| 3 | Carbonyl Reduction | NaBH₄, Methanol | 1.2 | 0 → 25 | 1.5 | 85 - 90 |

| Overall | Linear Synthesis | - | - | - | 8.5 | ~ 61 - 72 |

Analytical Validation Standards

To ensure the integrity of the final API intermediate, the following analytical signatures should be verified:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet of the primary alcohol hydroxyl proton (if not exchanged), the triplet of the adjacent methylene group (~3.8 ppm, 2H, -CH₂ OH), and the triplet of the benzylic methylene (~2.8 ppm, 2H, Ar-CH₂ -). The ethoxy group will present as a distinct quartet (~4.0 ppm, 2H) and triplet (~1.4 ppm, 3H). The aromatic methyl group will appear as a singlet (~2.2 ppm, 3H).

-

IR Spectroscopy: A broad, strong absorption band at ~3300-3400 cm⁻¹ is mandatory, confirming the presence of the O-H stretching vibration, alongside the disappearance of the strong C=O stretch (~1700 cm⁻¹) from the intermediate aldehyde.

References

-

"Induction of Apoptosis in Colorectal Carcinoma Cells Treated with 4-Hydroxy-2-nonenal and Structurally Related Aldehydic Products of Lipid Peroxidation", Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Sources

Spectroscopic Characterization and Analytical Workflows for 3-Ethoxy-4-methylphenethyl alcohol: A Comprehensive Technical Guide

Executive Summary

In modern drug development and complex organic synthesis, the precise structural elucidation of specialized building blocks is paramount. 3-Ethoxy-4-methylphenethyl alcohol (CAS: 1379239-10-7) is a highly functionalized aromatic compound featuring an electron-donating ethoxy group, a mildly inductive methyl group, and a primary alcohol tethered via an ethyl chain[1]. This whitepaper provides a rigorous, causality-driven guide to the spectroscopic profiling (NMR, MS, IR) and analytical workflows required to confidently characterize this molecule.

Structural and Physiochemical Profile

Before interpreting spectroscopic data, one must analyze the molecule's stereoelectronic environment. The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Molecular Formula: C₁₁H₁₆O₂

-

Exact Mass: 180.1150 Da

-

SMILES: CCOc1cc(CCO)ccc1C[1]

The synergistic effect of the C3-ethoxy and C4-methyl groups creates a uniquely polarized aromatic system. The ethoxy group acts as a strong π -donor, significantly shielding the ortho (C2) and para (C6) positions, while the C4-methyl group provides mild inductive electron density[2].

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

Because experimental spectra for highly specific, newly cataloged building blocks are often absent from open-access databases, high-fidelity predictive modeling based on established empirical additive rules is a standard practice in structural verification[2].

¹H NMR (Predicted, 400 MHz, CDCl₃)

The proton spectrum is diagnostic for the 1,3,4-trisubstituted aromatic pattern. The isolated H-2 proton appears as a fine doublet due to meta-coupling, while H-5 and H-6 exhibit strong ortho-coupling.

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J) | Assignment |

| 1.40 | Triplet (t) | 3H | 7.0 Hz | -OCH₂CH₃ |

| 2.20 | Singlet (s) | 3H | - | Ar-CH₃ |

| 2.80 | Triplet (t) | 2H | 7.0 Hz | Ar-CH₂ -CH₂OH |

| 3.85 | Triplet (t) | 2H | 7.0 Hz | Ar-CH₂-CH₂ OH |

| 4.05 | Quartet (q) | 2H | 7.0 Hz | -OCH₂ CH₃ |

| 6.65 | Doublet (d) | 1H | 1.5 Hz | Ar-H (C2) |

| 6.70 | Doublet of doublets (dd) | 1H | 7.5, 1.5 Hz | Ar-H (C6) |

| 7.05 | Doublet (d) | 1H | 7.5 Hz | Ar-H (C5) |

| ~1.80 | Broad singlet (br s) | 1H | - | -OH (Exchangeable) |

¹³C NMR (Predicted, 100 MHz, CDCl₃)

Carbon shifts are heavily influenced by the electronegative oxygen of the ethoxy group, pushing the ipso-carbon (C3) downfield to ~156.5 ppm.

| Chemical Shift (ppm) | Type | Assignment |

| 14.8 | CH₃ | -OCH₂CH₃ |

| 15.8 | CH₃ | Ar-CH₃ |

| 38.5 | CH₂ | Ar-CH₂ -CH₂OH |

| 63.5 | CH₂ | -OCH₂ CH₃ |

| 63.6 | CH₂ | Ar-CH₂-CH₂ OH |

| 113.5 | CH | Ar-C 2 (Shielded by ortho-ethoxy) |

| 120.5 | CH | Ar-C 6 (Shielded by para-ethoxy) |

| 127.5 | CH | Ar-C 5 |

| 129.5 | C | Ar-C 4 (Methyl attached) |

| 135.5 | C | Ar-C 1 (Alkyl attached) |

| 156.5 | C | Ar-C 3 (Ethoxy attached) |

Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), phenethyl alcohols undergo highly predictable fragmentation[3]. The molecular ion [M]+∙ is expected at m/z 180. The dominant pathway is the benzylic cleavage—loss of the terminal hydroxymethyl radical ( ∙ CH₂OH, 31 Da)—yielding a highly stabilized substituted tropylium/benzylic cation at m/z 149, which typically forms the base peak[4].

Caption: Primary EI-MS fragmentation pathways for 3-Ethoxy-4-methylphenethyl alcohol at 70 eV.

Infrared (IR) Spectroscopy

Diagnostic vibrational modes include[2]:

-

3300–3400 cm⁻¹: Broad O-H stretch (intermolecular hydrogen bonding).

-

2850–2960 cm⁻¹: Aliphatic C-H stretches (methyl, methylene groups).

-

1250 cm⁻¹ & 1040 cm⁻¹: Asymmetric and symmetric C-O stretches characteristic of the alkyl-aryl ether linkage.

Self-Validating Experimental Workflows

To ensure data integrity, modern analytical laboratories must employ self-validating protocols. The following methodologies are designed with built-in quality control gates.

High-Fidelity NMR Sample Preparation

Causality: Dissolved paramagnetic oxygen broadens NMR lines via paramagnetic relaxation. Removing it is critical for resolving the fine 1.5 Hz meta-coupling between H-2 and H-6.

-

Solvation: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen to prevent proton exchange with the alcohol -OH group, which would occur in protic solvents like CD₃OD.

-

Filtration: Pass the solution through a glass-wool plugged Pasteur pipette into a 5 mm precision NMR tube to remove solid particulates that distort the magnetic field homogeneity.

-

Degassing: Sonicate the NMR tube for 5 minutes to expel dissolved O₂.

-

Self-Validation Gate: Before acquiring the 1D ¹H spectrum, execute a preliminary scan and measure the full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed only if FWHM < 1.0 Hz ; otherwise, re-shim the Z and Z² gradients.

Caption: Self-validating NMR acquisition workflow ensuring high spectral resolution.

GC-EI-MS Analytical Protocol

Causality: As a semi-volatile primary alcohol (MW ~180), this compound is highly amenable to Gas Chromatography (GC) coupled with Electron Ionization (EI) MS, avoiding the ionization suppression often seen in LC-ESI-MS for neutral alcohols[4].

-

Preparation: Dilute the sample to 100 µg/mL in GC-grade ethyl acetate.

-

Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

-

Thermal Gradient: Hold at 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

-

Self-Validation Gate: Inject a standard C₈–C₂₀ n-alkane mixture under identical conditions prior to the sample. Calculate the Linear Retention Index (LRI) for the analyte[5]. This normalizes retention times across different instruments, proving the system's chromatographic integrity before MS interpretation begins.

References

-

Molport. "2-(3-ethoxy-4-methylphenyl)ethan-1-ol | 1379239-10-7" Molport Chemical Database. Available at:[Link]

-

Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "Identification of Volatile Molecules and Bioactivity... Essential Oil." PMC. Available at: [Link]

-

National Institute of Standards and Technology (NIST). "Phenylethyl Alcohol - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

3-Ethoxy-4-methylphenethyl alcohol (CAS 1379239-10-7): A Comprehensive Technical Guide for Drug Development and Synthetic Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-Ethoxy-4-methylphenethyl alcohol (CAS Registry Number: 1379239-10-7) is a highly functionalized aromatic building block characterized by its phenethyl alcohol core, modified with ethoxy and methyl substituents[1]. In modern drug discovery and materials science, substituted phenethyl alcohols serve as critical precursors to pharmacologically active phenethylamines and complex biogenic amine analogs.

While unsubstituted phenethyl alcohol is a ubiquitous commodity chemical—predominantly synthesized industrially via the Friedel-Crafts alkylation of benzene with ethylene oxide[2]—the synthesis of heavily substituted derivatives like 3-ethoxy-4-methylphenethyl alcohol requires highly controlled, chemoselective laboratory protocols to avoid regiochemical scrambling and polyalkylation. This whitepaper outlines the physicochemical profile, field-proven synthetic methodologies, and downstream applications of this specialized building block.

Physicochemical Profiling

Accurate characterization of building blocks is the first step in robust assay and process development. The table below consolidates the structural and physical parameters of 3-ethoxy-4-methylphenethyl alcohol.

| Parameter | Specification |

| IUPAC Name | 2-(3-ethoxy-4-methylphenyl)ethan-1-ol |

| CAS Registry Number | 1379239-10-7 |

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.247 g/mol |

| SMILES | CCOc1cc(CCO)ccc1C |

| InChIKey | BUMHALUJEIXKMQ-UHFFFAOYSA-N |

| Structural Class | Primary Alcohol / Substituted Aromatic |

Synthetic Methodologies: Causality & Protocol

Retrosynthetic Analysis & Route Selection

Industrial syntheses of phenethyl alcohols often rely on the reaction of Grignard reagents with ethylene oxide gas or the Friedel-Crafts alkylation of aromatic rings[3]. However, for the synthesis of 3-ethoxy-4-methylphenethyl alcohol , these routes present significant drawbacks:

-

Regioselectivity: Friedel-Crafts alkylation of 2-ethoxytoluene would yield a mixture of regioisomers due to the competing directing effects of the ethoxy and methyl groups.

-

Safety & Scalability: Ethylene oxide is a highly toxic, explosive gas, making Grignard-based epoxide ring-opening hazardous for routine bench-scale synthesis[4].

The Superior Approach: The most reliable, chemoselective method is the reduction of the corresponding carboxylic acid, 2-(3-ethoxy-4-methylphenyl)acetic acid. Utilizing a Sodium Borohydride/Iodine ( NaBH4/I2 ) system in Tetrahydrofuran (THF) provides a mild, self-validating route to the target alcohol (5)[5]. This method generates borane ( BH3 ) in situ, an electrophilic reducing agent that rapidly reduces carboxylic acids without cleaving the aryl ether linkage or requiring pyrophoric reagents like LiAlH4 .

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where visual cues confirm the progression of the reaction mechanism.

-

Substrate Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(3-ethoxy-4-methylphenyl)acetic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Hydride Addition: Add NaBH4 (2.5 eq) portion-wise.

-

Causality: Portion-wise addition controls the initial exothermic acid-base reaction, which releases H2 gas as the carboxylate salt forms.

-

-

In Situ Borane Generation: Dissolve I2 (1.0 eq) in a minimal volume of anhydrous THF and add dropwise to the cold mixture.

-

Causality: Iodine oxidizes the borohydride to generate the active reducing agent, BH3 -THF.

-

Self-Validation: The rapid disappearance of the brown iodine color upon addition confirms the successful generation of borane.

-

-

Hydride Transfer: Remove the ice bath and heat the reaction to reflux (65 °C) for 3–4 hours. Monitor via LC-MS or TLC until the starting material is completely consumed.

-

Hydrolytic Quench: Cool the mixture to 0 °C and carefully add 1M HCl dropwise until gas evolution ceases.

-

Causality: The acid hydrolyzes the intermediate trialkoxyboroxine complex, liberating the free primary alcohol, and safely destroys any unreacted borane.

-

-

Workup & Isolation: Extract the aqueous layer with Ethyl Acetate ( 3× ). Wash the combined organic layers with saturated aqueous Na2S2O3 .

-

Causality: Sodium thiosulfate reduces any residual trace iodine to iodide, preventing oxidative degradation of the electron-rich aromatic ring during concentration.

-

-

Purification: Wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 3-ethoxy-4-methylphenethyl alcohol.

Mechanistic & Workflow Visualizations

The following diagram illustrates the logical progression and chemical transformations of the NaBH4/I2 reduction workflow.

Fig 1: Step-by-step workflow for the chemoselective reduction of phenylacetic acid derivatives.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, the following spectroscopic signals should be verified. The electron-donating nature of the ethoxy and methyl groups will specifically shield the aromatic protons.

-

1 H NMR (400 MHz, CDCl3 ):

-

δ 1.42 (t, J = 7.0 Hz, 3H, −OCH2CH3 )

-

δ 1.65 (br s, 1H, −OH , exchanges with D2O )

-

δ 2.22 (s, 3H, Ar−CH3 )

-

δ 2.80 (t, J = 6.8 Hz, 2H, Ar−CH2−CH2 )

-

δ 3.82 (t, J = 6.8 Hz, 2H, −CH2−CH2−OH )

-

δ 4.05 (q, J = 7.0 Hz, 2H, −OCH2CH3 )

-

δ 6.65 – 7.05 (m, 3H, Ar-H )

-

-

Infrared (IR) Spectroscopy: A broad, strong absorption band at ∼ 3300 cm −1 (O-H stretch) and strong bands at ∼ 1250 cm −1 and ∼ 1040 cm −1 (C-O-C asymmetric and symmetric stretching of the aryl ether).

Applications in Drug Development & Olfactory Science

Pharmacophore Development (GPCR Ligands)

Phenethyl alcohols are foundational precursors to phenethylamines, a privileged scaffold in medicinal chemistry targeting G-Protein Coupled Receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors. By converting the primary hydroxyl group of 3-ethoxy-4-methylphenethyl alcohol into a leaving group (via mesylation or halogenation) followed by amination, researchers can rapidly generate novel central nervous system (CNS) active libraries.

Fig 2: Synthetic pathway converting phenethyl alcohols into pharmacologically active phenethylamines.

Olfactory & Antimicrobial Properties

Unsubstituted phenethyl alcohol is highly valued in the fragrance industry for its distinct rose-like scent and is naturally found in essential oils of hyacinth, jasmine, and ylang-ylang (3)[3]. The introduction of the 3-ethoxy and 4-methyl groups significantly alters the vapor pressure, lipophilicity (LogP), and spatial geometry of the molecule. This functionalization modifies the binding affinity to olfactory receptors, often shifting the profile toward deeper, woody, or spicy-floral notes. Furthermore, phenethyl alcohols exhibit inherent antimicrobial stability in basic conditions, making them dual-action ingredients (preservative and fragrance) in topical formulations[5].

References

-

2-(3-ethoxy-4-methylphenyl)ethan-1-ol - Molport . Molport Chemical Database. Available at:[1]

-

Phenethyl alcohol - Wikipedia . Wikimedia Foundation. Available at:[5]

-

Biotechnological 2-Phenylethanol Production: Recent Developments - PMC . National Institutes of Health (NIH). Available at:[2]

-

Phenethyl alcohol - Sciencemadness Wiki . Sciencemadness. Available at:[3]

-

Pathways to phenethyl alcohol - Sciencemadness.org . Sciencemadness Discussion Board. Available at:[4]

Sources

- 1. 2-(3-ethoxy-4-methylphenyl)ethan-1-ol | 1379239-10-7 | Buy Now [molport.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Pathways to phenethyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

Comprehensive Technical Guide on the Physical Characteristics, Synthesis, and Applications of 3-Ethoxy-4-methylphenethyl alcohol (CAS 1379239-10-7)

Executive Summary

3-Ethoxy-4-methylphenethyl alcohol (CAS 1379239-10-7) is a highly specialized aromatic compound belonging to the phenethyl alcohol family. Characterized by an ethoxy group at the meta (3-) position and a methyl group at the para (4-) position of the phenyl ring, this molecule serves as a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and advanced fragrance profiles.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and metabolic pathways. Designed for researchers and drug development professionals, this guide synthesizes structural theory with field-proven bench protocols to ensure high-fidelity experimental execution.

Physicochemical Profiling & Structural Causality

The physical characteristics of 3-Ethoxy-4-methylphenethyl alcohol are dictated by the interplay between its hydrogen-bonding aliphatic tail and its sterically hindered, electron-rich aromatic ring [1][2].

Structural Causality

-

The Para-Methyl Group: The methyl group at the 4-position acts as a weak electron-donating group via hyperconjugation. More importantly, in medicinal chemistry, it serves as a "metabolic shield." By blocking the para position, it prevents rapid Phase I aromatic hydroxylation by Cytochrome P450 enzymes, thereby increasing the biological half-life of downstream pharmacophores.

-

The Meta-Ethoxy Group: The ethoxy group provides significant steric bulk and increases the overall lipophilicity (LogP) of the molecule. It acts as a strong electron-donating group via resonance, making the aromatic ring highly nucleophilic, which is advantageous for subsequent electrophilic aromatic substitution reactions during API synthesis.

Quantitative Data Summary

Note: Due to the specialized nature of this derivative, specific thermodynamic constants are computationally derived based on the validated core phenethyl alcohol scaffold.

| Property | Value | Source / Method |

| IUPAC Name | 2-(3-Ethoxy-4-methylphenyl)ethan-1-ol | Standardized Nomenclature |

| CAS Registry Number | 1379239-10-7 | Chemical Databases [1][2] |

| Molecular Formula | C11H16O2 | Computational |

| Molecular Weight | 180.247 g/mol | Computational |

| SMILES String | CCOc1cc(CCO)ccc1C | Structural |

| Predicted Boiling Point | 275 - 285 °C | Estimation (Core + Substituents) |

| Predicted Density | 1.02 - 1.05 g/cm³ | Estimation (Core + Substituents) |

| Predicted LogP | 2.6 - 2.8 | Lipinski Estimation |

| Hydrogen Bond Donors | 1 (Primary Hydroxyl) | Structural |

| Hydrogen Bond Acceptors | 2 (Hydroxyl, Ether Oxygen) | Structural |

Synthetic Methodology & Bench Protocols

While generic phenethyl alcohols can be synthesized via the Friedel-Crafts alkylation of benzene with ethylene oxide or the reduction of styrene oxide [3], highly substituted derivatives like 3-Ethoxy-4-methylphenethyl alcohol are most reliably synthesized via the reduction of their corresponding phenylacetic acids.

Protocol: Synthesis via Carboxylic Acid Reduction

Objective: To reduce 2-(3-ethoxy-4-methylphenyl)acetic acid to the target primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is insufficiently reactive to reduce carboxylic acids. LiAlH₄ is a potent hydride donor that rapidly reduces the carbonyl group to a primary alcohol.

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet. Maintain an inert atmosphere to prevent the violent reaction of LiAlH₄ with atmospheric moisture.

-

Reagent Loading: Suspend LiAlH₄ (1.5 eq) in anhydrous Tetrahydrofuran (THF) to create a 0.5 M solution. Cool the suspension to 0 °C using an ice-water bath. Causality: The initial hydride transfer is highly exothermic; starting at 0 °C prevents solvent boil-off and suppresses side reactions.

-

Substrate Addition: Dissolve 2-(3-ethoxy-4-methylphenyl)acetic acid (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours.

-

Self-Validating System (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The complete disappearance of the low-R_f acid spot and the emergence of a high-R_f alcohol spot confirms reaction completion.

-

-

Quenching (The Fieser Method): Re-cool the flask to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

-

x mL of distilled H₂O (Dropwise; caution: extreme H₂ gas evolution).

-

x mL of 15% aqueous NaOH.

-

3x mL of distilled H₂O.

-

Self-Validating System: The Fieser workup is mechanically self-validating. The reaction mixture will visually transition from a thick, unfilterable gray emulsion into a suspension containing a crisp, white, granular precipitate (aluminate salts). This ensures the hydride is safely destroyed and the product is not trapped in an emulsion.

-

-

Isolation: Filter the granular salts through a Celite pad. Wash the filter cake thoroughly with excess ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.

Synthetic Workflow Visualization

Caption: Synthetic workflow for 3-Ethoxy-4-methylphenethyl alcohol via LiAlH4 reduction.

Metabolic & Pharmacokinetic Profiling

When utilized as a structural motif in drug development, understanding the metabolic fate of the phenethyl alcohol moiety is paramount. In biological systems, primary aromatic alcohols are rapidly metabolized via the Ehrlich pathway or through direct enzymatic oxidation [4][5].

Enzymatic Oxidation Cascade

Upon administration, the primary hydroxyl group of 3-Ethoxy-4-methylphenethyl alcohol serves as a prime target for Alcohol Dehydrogenase (ADH) .

-

Phase I Metabolism: ADH oxidizes the alcohol to a transient aldehyde (3-ethoxy-4-methylphenylacetaldehyde). Because aldehydes are generally reactive and potentially toxic, this intermediate is rapidly swept up by Aldehyde Dehydrogenase (ALDH) and oxidized into the stable 3-ethoxy-4-methylphenylacetic acid.

-

Causality of Clearance: The resulting carboxylic acid is highly water-soluble. It can either be excreted directly via renal clearance or undergo Phase II conjugation (e.g., glucuronidation) to further enhance its aqueous solubility for elimination.

Metabolic Pathway Visualization

Caption: Phase I metabolic oxidation pathway of phenethyl alcohols via ADH and ALDH.

References

-

Title: 2-(3-ethoxy-4-methylphenyl)ethan-1-ol | Molport Chemical Database Source: Molport URL: [Link]

-

Title: Production and manufacturing method and process of phenylethyl alcohol Source: Chemwin URL: [Link]

-

Title: Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways Source: MDPI Foods URL: [Link]

-

Title: Regulation of Aromatic Alcohol Production in Candida albicans Source: ASM Journals (Eukaryotic Cell) URL: [Link]

3-Ethoxy-4-methylphenethyl alcohol molecular weight

An In-depth Technical Guide to 3-Ethoxy-4-methylphenethyl Alcohol

Topic: 3-Ethoxy-4-methylphenethyl alcohol Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-methylphenethyl alcohol, a substituted aromatic alcohol of interest in medicinal chemistry and drug discovery. The document delineates the compound's fundamental physicochemical properties, including its calculated molecular weight, and proposes a detailed, multi-step synthetic pathway with an accompanying experimental protocol. Furthermore, it outlines robust analytical methodologies for structural confirmation and purity assessment. The guide culminates in a discussion of the potential applications of this molecule within the drug development landscape, contextualizing its structural motifs as valuable tools for modulating pharmacokinetic and pharmacodynamic profiles. This paper is intended for researchers and scientists seeking to synthesize, characterize, and leverage this compound as a building block or scaffold in the design of novel therapeutic agents.

Introduction to 3-Ethoxy-4-methylphenethyl Alcohol

The phenethyl alcohol scaffold is a recurring motif in a multitude of bioactive molecules and approved pharmaceuticals. Its structural simplicity, coupled with the synthetic tractability of the phenyl ring, makes it a privileged starting point for the development of new chemical entities. The introduction of various substituents onto the aromatic ring allows for the fine-tuning of critical drug-like properties, including receptor affinity, metabolic stability, and bioavailability.

3-Ethoxy-4-methylphenethyl alcohol, with the molecular formula C₁₁H₁₆O₂, represents a specific analog designed to explore a defined chemical space. The strategic placement of a 3-ethoxy and a 4-methyl group modifies the electronic and steric properties of the parent phenethyl alcohol structure. These modifications can influence how the molecule interacts with biological targets and how it is processed by metabolic enzyme systems. The ethoxy group, for instance, can serve as a hydrogen bond acceptor and increase lipophilicity, while the methyl group can provide a steric anchor or block a potential site of metabolism. This guide provides the foundational knowledge required for the synthesis and utilization of this compound in a research setting.

Physicochemical Properties

The molecular characteristics of 3-Ethoxy-4-methylphenethyl alcohol dictate its behavior in both chemical reactions and biological systems. A summary of its key properties, calculated from its structure, is presented below. Experimental values for analogous compounds are provided for context.

| Property | Value (Calculated/Estimated) | Reference/Note |

| Molecular Formula | C₁₁H₁₆O₂ | Calculated |

| Molecular Weight | 180.25 g/mol | Calculated |

| IUPAC Name | 2-(3-Ethoxy-4-methylphenyl)ethan-1-ol | --- |

| XLogP3 | ~2.5-3.0 | Estimated based on analogs |

| Boiling Point | >250 °C at 760 mmHg | Estimated based on analogs like 4-methoxyphenethyl alcohol (257-258 °C)[1] |

| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from similar phenethyl alcohols |

| Solubility | Soluble in organic solvents (e.g., ethanol, ethyl acetate); sparingly soluble in water | Inferred from structural properties |

The introduction of the ethoxy and methyl groups is expected to increase the lipophilicity (logP) compared to unsubstituted phenethyl alcohol, which can have significant implications for membrane permeability and protein binding in drug development contexts.

Synthesis and Purification

As 3-Ethoxy-4-methylphenethyl alcohol is not a commonly stocked research chemical, a reliable synthetic route is essential. The following section proposes a plausible pathway starting from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin), leveraging well-established organic reactions. The causality behind each step is explained to provide a robust, field-proven protocol.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed for efficiency and high yield. The workflow involves the protection and modification of functional groups, chain extension, and final reduction to the target alcohol.

Caption: Fig. 1: Proposed synthesis of 3-Ethoxy-4-methylphenethyl alcohol.

-

Rationale for Pathway: This pathway begins with a robust and high-yielding ethylation. The Henry reaction is a classic and reliable method for carbon-carbon bond formation and introduction of a nitrogen-containing group. The subsequent reduction with a powerful agent like LiAlH₄ achieves the conversion to the phenethylamine intermediate in a single step. The final transformation from the amine to the methyl group via a diazonium salt intermediate is a standard, albeit sometimes lower-yielding, method for this type of substitution. An alternative final step could involve a different synthetic strategy from the nitrostyrene derivative.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should perform their own reaction monitoring (e.g., by TLC or HPLC) to determine optimal reaction times and conditions.

Step 1: Ethylation of Vanillin

-

To a solution of vanillin (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add ethyl iodide (EtI, 1.2 eq) dropwise to the stirring suspension.

-

Reflux the mixture for 8-12 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with 1M NaOH and then brine, dry over anhydrous MgSO₄, and concentrate to yield ethyl vanillin.

Step 2: Henry Condensation

-

Dissolve ethyl vanillin (1.0 eq) and nitromethane (5.0 eq) in glacial acetic acid.

-

Add ammonium acetate (1.5 eq) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water. The nitrostyrene product will precipitate as a yellow solid.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the purified nitrostyrene derivative.

Step 3: Reduction to Phenethylamine

-

Caution: LiAlH₄ reacts violently with water. In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of the nitrostyrene derivative (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the combined filtrates to yield the crude phenethylamine derivative.

Step 4: Conversion to the Target Alcohol (via Diazotization) This is a conceptual step; direct reduction of a corresponding phenylacetic acid derivative is often a more reliable route.

-

A more robust and higher-yielding approach involves converting the aldehyde from Step 1 into a phenylacetic acid derivative, followed by reduction. However, continuing from the amine:

-

Dissolve the phenethylamine from Step 3 in an aqueous solution of HCl.

-

Cool to 0-5 °C and add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution for the reduction of the diazonium salt (e.g., using hypophosphorous acid).

-

Slowly add the cold diazonium salt solution to the reducing solution.

-

After the reaction is complete, extract the product with an organic solvent, wash, dry, and purify by chromatography. This sequence is complex and alternatives should be considered.

Purification Strategies

The final product, being a high-boiling alcohol, requires specific purification techniques to remove impurities.

-

Fractional Vacuum Distillation: Due to the high boiling point of phenethyl alcohols, distillation must be performed under reduced pressure to prevent thermal decomposition.[2] A Vigreux column is often sufficient for separating compounds with reasonably different boiling points.[2]

-

Column Chromatography: For removing non-volatile or structurally similar impurities, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is typically effective for eluting the polar alcohol.

-

Chemical Purification: In cases where impurities are difficult to separate, derivatization can be employed. The crude alcohol can be converted to an ester (e.g., a phthalate ester), purified by distillation or crystallization, and then hydrolyzed back to the pure alcohol.[3][4] This method is particularly effective for removing non-alcoholic impurities.

Analytical Characterization

Confirming the identity and purity of the synthesized 3-Ethoxy-4-methylphenethyl alcohol is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

Caption: Fig. 2: Analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and quartet for the ethoxy group (~1.4 and 4.0 ppm), a singlet for the methyl group (~2.2 ppm), two triplets for the ethyl alcohol side chain (~2.8 and 3.8 ppm), a broad singlet for the hydroxyl proton, and distinct signals for the aromatic protons.

-

¹³C NMR: The spectrum would show 11 distinct carbon signals, including characteristic peaks for the aromatic carbons, the two carbons of the ethoxy group, the methyl carbon, and the two carbons of the phenethyl side chain. Spectral data for related compounds like 4-methoxyphenethyl alcohol can serve as a reference.[5]

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 180. The primary fragmentation pattern would likely involve the cleavage of the benzylic C-C bond, resulting in a prominent peak corresponding to the substituted benzyl cation.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches for both aromatic and aliphatic groups just below and above 3000 cm⁻¹, and strong C-O stretching bands in the 1050-1250 cm⁻¹ region.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively performed using a reverse-phase HPLC method.[6] A C18 column with a mobile phase consisting of an acetonitrile/water gradient would be suitable for resolving the target compound from potential impurities.[6]

Relevance and Applications in Drug Development

The true value of a molecule like 3-Ethoxy-4-methylphenethyl alcohol lies in its potential as a scaffold or building block in drug discovery programs.

-

Modulation of ADMET Properties: The introduction of functional groups is a cornerstone of medicinal chemistry used to optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of a lead compound. Installing a hydroxyl group can increase solubility and provide a handle for further derivatization, though it can also be a site for metabolic glucuronidation.[7] The ethoxy and methyl groups on the ring can block potential sites of oxidative metabolism (e.g., by cytochrome P450 enzymes) that might be present in an unsubstituted analog, thereby increasing the compound's half-life.

-

Scaffold for Analog Synthesis: This compound can serve as a starting material for the synthesis of a library of more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, ether, or ester, providing numerous avenues for diversification. This approach is common in the development of active pharmaceutical ingredients (APIs).[8]

-

Bioisosteric Replacement: In drug design, functional groups are often replaced with others that have similar steric and electronic properties but improved metabolic stability or toxicity profiles. The 3-ethoxy-4-methylphenyl motif could serve as a bioisostere for other substituted aromatic systems, such as a catechol (3,4-dihydroxyphenyl) or guaiacol (3-methoxy-4-hydroxyphenyl) group, which are common in neurotransmitter mimetics but can be prone to metabolic O-methylation or oxidation.

Conclusion

3-Ethoxy-4-methylphenethyl alcohol is a synthetically accessible compound with a calculated molecular weight of 180.25 g/mol . This guide has provided a comprehensive framework for its synthesis, purification, and analytical characterization, grounded in established chemical principles. The strategic placement of its ethoxy and methyl substituents makes it a molecule of interest for drug development professionals, offering a versatile scaffold for creating novel analogs with potentially optimized pharmacokinetic properties. The methodologies and insights presented herein are intended to empower researchers to confidently produce and utilize this compound in their discovery efforts.

References

- Britton, E. C. (1929). Purification of phenyl ethyl alcohol. U.S. Patent No. 1,698,932. Washington, DC: U.S.

-

Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. [Link]

- Britton, E. C. (1930). Method of purifying phenyl ethyl alcohol. U.S. Patent No. 1,752,365. Washington, DC: U.S.

- Takasago Perfumery Co., Ltd. (1982). Method of purification of β-phenylethyl alcohol. U.S. Patent No. 4,359,365. Washington, DC: U.S.

-

Bush Boake Allen Limited. (1993). Purification of phenyl ethyl alcohol. European Patent No. EP 0366842 B1. [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-methoxybenzyl alcohol. [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-methoxybenzyl alcohol - Optional[Raman] - Spectrum. [Link]

-

The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-methylhexane. PubChem Compound Summary. [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of 1-methoxy-1-phenylethane. [Link]

-

Organic Syntheses. (n.d.). Notes on experimental procedures. [Link]

-

Wikipedia. (n.d.). Homovanillyl alcohol. [Link]

-

National Center for Biotechnology Information. (n.d.). Homovanillyl alcohol. PubChem Compound Summary. [Link]

-

NIST. (n.d.). 3,4-Dimethoxyphenethyl alcohol. NIST Chemistry WebBook. [Link]

-

SIELC Technologies. (2018). Separation of 4-Ethoxy-3-methoxybenzyl alcohol on Newcrom R1 HPLC column. [Link]

-

Pharmaceutical Technology. (2020). Advances in Green Chemistry for Pharmaceutical Applications. [Link]

-

Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. [Link]

Sources

- 1. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]

- 2. chemicalforum.webqc.org [chemicalforum.webqc.org]

- 3. US1698932A - Purification of phenyl ethyl alcohol - Google Patents [patents.google.com]

- 4. US1752365A - Method of purifying phenyl ethyl alcohol - Google Patents [patents.google.com]

- 5. 4-METHOXYPHENETHYL ALCOHOL(702-23-8) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Ethoxy-3-methoxybenzyl alcohol | SIELC Technologies [sielc.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. pharmtech.com [pharmtech.com]

Application Note & Protocol: A Multi-Step Synthesis of 3-Ethoxy-4-methylphenethyl Alcohol from Ethylvanillin

Introduction

3-Ethoxy-4-methylphenethyl alcohol is a valuable organic molecule, serving as a potential building block in the synthesis of novel pharmaceutical compounds and as a unique component in the fragrance and flavor industry. Its synthesis from a readily available and bio-renewable starting material like ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) presents a significant yet insightful chemical challenge. The transformation requires not only the modification of the aldehyde functional group but also a fundamental alteration of the aromatic ring substitution pattern—specifically, the conversion of a 4-hydroxyl group to a 4-methyl group.

This document provides a comprehensive, two-part guide detailing a robust synthetic strategy for this transformation. As direct conversion of a phenolic hydroxyl to a methyl group is not feasible, the first part of this protocol focuses on the synthesis of the crucial intermediate, 3-ethoxy-4-methylbenzaldehyde . The second part details the two-carbon homologation of this intermediate to yield the final target molecule. This guide emphasizes the causality behind experimental choices, providing a framework for adapting these methods to other complex syntheses.

Part 1: Synthesis of the Key Intermediate: 3-Ethoxy-4-methylbenzaldehyde

Strategic Rationale

The primary challenge in this synthesis is the conversion of the C4-hydroxyl group of ethylvanillin into a methyl group. Phenolic hydroxyls are poor leaving groups and cannot be directly displaced. Therefore, a multi-step strategy is employed, leveraging modern organometallic chemistry. The phenol is first converted into an excellent leaving group, a triflate. This allows for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the methyl group. To prevent the aldehyde from interfering with the organometallic reagents used in these steps, it is temporarily protected as a diethyl acetal.

Experimental Workflow: Synthesis of 3-Ethoxy-4-methylbenzaldehyde

Caption: Workflow for the synthesis of the key benzaldehyde intermediate.

Protocol 1.1: Acetal Protection of Ethylvanillin

-

Rationale: The aldehyde group is protected to prevent its reaction during the subsequent triflation and Suzuki coupling steps, which involve basic or nucleophilic reagents. The formation of a diethyl acetal is a common and reversible method for this purpose.[1]

-

Materials:

-

Ethylvanillin (1 equivalent)

-

Triethyl orthoformate (3 equivalents)

-

Anhydrous ethanol (solvent)

-

p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalyst)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylvanillin and anhydrous ethanol. Stir until the solid is fully dissolved.

-

Add triethyl orthoformate followed by the catalytic amount of p-TSA.

-

Heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-ethoxy-4-hydroxybenzaldehyde diethyl acetal, which can be used in the next step without further purification.

-

Protocol 1.2: Triflation of the Phenolic Hydroxyl Group

-

Rationale: The phenolic hydroxyl group is converted to a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group, essential for the subsequent palladium-catalyzed cross-coupling reaction.

-

Materials:

-

Protected ethylvanillin from Step 1.1 (1 equivalent)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Pyridine or Triethylamine (1.5 equivalents, base)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equivalents)

-

-

Procedure:

-

CAUTION: Triflic anhydride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Dissolve the acetal-protected ethylvanillin in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (or triethylamine) to the stirred solution.

-

Add triflic anhydride dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aryl triflate can be purified by column chromatography on silica gel.

-

Protocol 1.3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Rationale: This reaction forms the crucial carbon-carbon bond, replacing the triflate group with a methyl group. It utilizes a palladium catalyst to couple the aryl triflate with a methylboronic acid derivative.

-

Materials:

-

Aryl triflate from Step 1.2 (1 equivalent)

-

Methylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents, catalyst)

-

Triphenylphosphine (PPh₃, 0.08 equivalents, ligand)

-

Potassium carbonate (K₂CO₃, 3 equivalents, base)

-

1,4-Dioxane and water (4:1 mixture, solvent)

-

-

Procedure:

-

To a Schlenk flask, add the aryl triflate, methylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor for completion by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

-

Protocol 1.4: Acetal Deprotection and Purification

-

Rationale: The final step to obtain the intermediate is the removal of the acetal protecting group to regenerate the aldehyde functionality. This is typically achieved under mild acidic conditions.[2]

-

Materials:

-

Protected methylated product from Step 1.3 (1 equivalent)

-

Acetone and water (4:1 mixture, solvent)

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the purified product from the Suzuki coupling in the acetone/water mixture.

-

Add 1M HCl dropwise until the pH is approximately 2-3.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once complete, neutralize the reaction by adding a saturated sodium bicarbonate solution.

-

Remove the acetone via rotary evaporation.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final intermediate, 3-ethoxy-4-methylbenzaldehyde. Purify further by vacuum distillation or recrystallization if necessary.

-

| Part 1 Data Summary | Reagents | Equivalents | Solvent | Typical Time | Typical Yield |

| Acetal Protection | Ethylvanillin, Triethyl orthoformate, p-TSA | 1 / 3 / 0.05 | Ethanol | 3-4 h | >95% |

| Triflation | Acetal, Pyridine, Tf₂O | 1 / 1.5 / 1.2 | DCM | 2-3 h | 85-95% |

| Suzuki Coupling | Triflate, Methylboronic acid, Pd(OAc)₂, K₂CO₃ | 1 / 1.5 / 0.02 / 3 | Dioxane/H₂O | 6-12 h | 70-90% |

| Deprotection | Protected Aldehyde, HCl | 1 / catalytic | Acetone/H₂O | 2-4 h | >95% |

Part 2: Synthesis of 3-Ethoxy-4-methylphenethyl Alcohol

Strategic Rationale

With the key intermediate in hand, the final stage involves a two-carbon homologation of the aldehyde. The Horner-Wadsworth-Emmons (HWE) reaction is an ideal choice for this transformation.[3][4] It reacts the aldehyde with a stabilized phosphonate ylide to stereoselectively form an α,β-unsaturated ester (a cinnamate derivative). This intermediate is then subjected to a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), which reduces both the ester and the alkene double bond in a single step to afford the target saturated alcohol.[5]

Experimental Workflow: Homologation and Reduction

Sources

Applications of 3-Ethoxy-4-methylphenethyl Alcohol in Organic Synthesis: A Guide to Advanced Intermediates

An In-Depth Guide for Senior Application Scientists

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile, Non-Canonical Building Block

This guide provides a comprehensive overview of the synthesis and potential applications of 3-Ethoxy-4-methylphenethyl alcohol. We will first establish a robust synthetic route to access this compound from common precursors. Subsequently, we will delve into its primary applications as a key intermediate in the synthesis of next-generation phosphodiesterase 4 (PDE4) inhibitors and as a precursor to novel fragrance compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, self-validating methodologies, and authoritative scientific grounding.

Part 1: Synthesis of 3-Ethoxy-4-methylphenethyl Alcohol

The primary challenge in utilizing 3-Ethoxy-4-methylphenethyl alcohol is its commercial unavailability. Therefore, a reliable synthetic pathway is the first critical step. The proposed synthesis begins with the readily available starting material, 4-methylcatechol, and proceeds through selective ethylation and a two-carbon homologation/reduction sequence.

Protocol 1: Synthesis of 2-Ethoxy-4-methylphenol (Intermediate 1)

This protocol details the critical selective mono-ethylation of 4-methylcatechol. The use of a mild base and controlled stoichiometry favors the formation of the mono-ether over the di-ether.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Methylcatechol | 1.0 | 124.14 | 10.0 g |

| Ethyl Bromide | 1.1 | 108.97 | 9.6 mL |

| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 16.7 g |

| Acetone | - | - | 200 mL |

Methodology:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylcatechol (10.0 g), potassium carbonate (16.7 g), and acetone (200 mL).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl bromide (9.6 mL) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to afford 2-Ethoxy-4-methylphenol as a clear oil.

Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate the more acidic phenolic hydroxyl of catechol but is mild enough to minimize side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point for this Williamson ether synthesis.[1][2]

Part 2: Application in the Synthesis of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has potent anti-inflammatory effects.[3] Many highly selective PDE4 inhibitors, such as Roflumilast, feature a catechol-ether moiety which forms key interactions in the enzyme's active site.[4] 3-Ethoxy-4-methylphenethyl alcohol serves as a tailored building block to construct novel PDE4 inhibitors, where the phenethyl sidechain can be functionalized for coupling with various heterocyclic cores.

Protocol 2: Synthesis of 3-Ethoxy-4-methylphenethyl Tosylate

The conversion of the alcohol to a tosylate is a classic method to transform the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Ethoxy-4-methylphenethyl alcohol | 1.0 | 180.25 | 5.0 g |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 190.65 | 6.3 g |

| Pyridine | - | 79.10 | 50 mL |

| Dichloromethane (DCM) | - | - | 100 mL |

Methodology:

-

Dissolve 3-Ethoxy-4-methylphenethyl alcohol (5.0 g) in pyridine (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (6.3 g) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture into 200 mL of ice-cold 2M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylate as a solid, which can be purified by recrystallization from ethanol/water.[5]

Mechanistic Insight: The lone pair of the alcohol's oxygen atom attacks the electrophilic sulfur atom of tosyl chloride. Pyridine acts as both the solvent and a base to neutralize the HCl byproduct, driving the reaction to completion. The resulting tosylate group is an excellent leaving group due to the resonance stabilization of the tosylate anion.

Part 3: Application in Fragrance Synthesis

Phenethyl alcohol and its derivatives are foundational components in the fragrance industry, prized for their floral (rose, hyacinth) notes.[6][7] The conversion of an alcohol to an ether can significantly alter its odor profile, often enhancing its diffusiveness and introducing new olfactory characteristics.[8] 3-Ethoxy-4-methylphenethyl alcohol provides a unique scaffold for creating novel ethers with potentially complex woody, spicy, or modified floral scents.

Protocol 3: Williamson Ether Synthesis of 3-Ethoxy-4-methylphenethyl Methyl Ether

This protocol describes a straightforward O-alkylation to produce a novel fragrance ether.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Ethoxy-4-methylphenethyl alcohol | 1.0 | 180.25 | 5.0 g |

| Sodium Hydride (NaH, 60% in oil) | 1.2 | 24.00 | 1.3 g |

| Methyl Iodide (MeI) | 1.5 | 141.94 | 2.6 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |

Methodology:

-

To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (1.3 g).

-

Add anhydrous THF (50 mL) via cannula. Cool the suspension to 0°C.

-

Dissolve 3-Ethoxy-4-methylphenethyl alcohol (5.0 g) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (2.6 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of 10 mL of saturated ammonium chloride solution.

-

Add 100 mL of water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation or column chromatography to yield the pure ether.

Causality Insight: Sodium hydride (NaH) is a strong, non-nucleophilic base required to deprotonate the unactivated primary alcohol, forming the sodium alkoxide.[2] THF is the preferred anhydrous solvent as it is inert to the strong base and effectively solvates the intermediates. The resulting alkoxide acts as a potent nucleophile, displacing the iodide from methyl iodide in a classic SN2 reaction.

Summary and Future Outlook

3-Ethoxy-4-methylphenethyl alcohol represents a versatile yet underexplored synthetic intermediate. Its tailored substitution pattern makes it an attractive building block for creating structural diversity in high-value applications. The protocols provided herein offer robust pathways for both its synthesis and its derivatization into key intermediates for PDE4 inhibitors and novel fragrance molecules. For drug development professionals, this scaffold allows for fine-tuning of the hydrophobic and electronic properties of the crucial catechol ether pharmacophore. For fragrance chemists, it provides a new platform from which to generate unique ethers with potentially valuable olfactory profiles. Further exploration of this molecule's reactivity will undoubtedly open new avenues in materials science and the synthesis of other bioactive compounds.

References

- CN103570507A - Preparation method of 4-methylcatechol - Google Patents.

- US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents.

-

Synthesis of Methyl Diantilis, a Commercially Important Fragrance - ResearchGate. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. Available at: [Link]

- CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents.

-

Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification - PubMed. Available at: [Link]

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

- US4250165A - Method of stabilizing fragrance oils - Google Patents.

-

3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem. Available at: [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

- CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol - Google Patents.

- WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents.

-

Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds - PMC. Available at: [Link]

-

Notes - Organic Syntheses. Available at: [Link]

- EP0037353A1 - Process for the etherification of phenols - Google Patents.

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. Available at: [Link]

-